molecular formula C9H13BrN2O B13038435 1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine

1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine

Cat. No.: B13038435
M. Wt: 245.12 g/mol
InChI Key: NIJXGSNHKAWETB-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine is an organic compound that features a bromine atom and a methoxy group attached to a benzene ring, along with an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method starts with the bromination of 4-methoxyacetophenone to yield 1-(3-Bromo-4-methoxyphenyl)ethanone . This intermediate is then subjected to reductive amination using ethylenediamine under suitable conditions to produce the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Bromo-2-methoxyphenyl)ethanone
  • 2-(4-Bromo-3-methylphenoxy)ethan-1-amine
  • 1-(4-Bromo-2-hydroxyphenyl)ethanone

Comparison: 1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine is unique due to its specific substitution pattern and the presence of the ethane-1,2-diamine moiety. This structural uniqueness imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

1-(3-bromo-4-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13BrN2O/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3

InChI Key

NIJXGSNHKAWETB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)N)Br

Origin of Product

United States

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